Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Description
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a synthetic organic compound characterized by a pentyl ester group, a para-substituted benzoate core, and a (4-bromophenoxy)acetyl substituent. Its molecular structure combines lipophilic and electron-withdrawing features, making it relevant in medicinal chemistry and material science. The compound’s unique (4-bromophenoxy)acetyl group distinguishes it from analogs through the inclusion of an ether-oxygen bridge, which influences electronic properties and steric interactions.
Properties
Molecular Formula |
C20H22BrNO4 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
pentyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22BrNO4/c1-2-3-4-13-25-20(24)15-5-9-17(10-6-15)22-19(23)14-26-18-11-7-16(21)8-12-18/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
InChI Key |
JZHWPGFGQMEDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form 4-{[(4-bromophenoxy)acetyl]amino}benzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to scale up the process.
Chemical Reactions Analysis
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the acetylamino group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-aminobenzoic acid, a structural component of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate, exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µM to 62.5 µM . The presence of the bromophenoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and antibacterial efficacy.
Anticancer Potential
The anticancer activity of compounds related to this compound has been documented in several studies. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. IC50 values for these cell lines ranged from 15 µM to 20 µM, indicating moderate potency . The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation.
Case Study 1: Antibacterial Efficacy
A study synthesized various derivatives of benzoate compounds and evaluated their antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The results demonstrated that modifications to the side chains significantly affected potency, highlighting structure–activity relationships that inform future drug design .
Case Study 2: Anticancer Screening
In another comprehensive screening involving thienopyridine derivatives similar to this compound, researchers found promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms as evidenced by flow cytometry assays . This suggests that structural modifications can enhance anticancer activity.
Data Summary
The following table summarizes key findings from studies on related compounds:
Mechanism of Action
The mechanism of action of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural differences between the target compound and three analogs from the literature:
*Estimated based on structural analysis.
Key Observations:
Longer alkyl chains (e.g., pentyl vs. ethyl) reduce aqueous solubility but may improve bioavailability in lipid-rich environments .
Substituent Functional Groups: The target compound’s (4-bromophenoxy)acetyl group introduces an ether-oxygen bridge absent in ’s (4-bromophenyl)acetyl, altering electronic effects. The oxygen atom enhances electron-withdrawing properties and may influence hydrogen-bonding interactions . ’s 2-bromobenzoyl substituent lacks the acetyl spacer, creating a rigid benzoyl group with ortho-bromine, which increases steric hindrance . ’s sulfonyl-propanoyl chain adds a sulfonamide moiety, significantly increasing polarity and introducing a hydrogen-bond acceptor/donor site .
Bromine Position :
Implications on Physicochemical Properties
Lipophilicity (LogP): The target compound’s pentyl ester and phenoxyacetyl group likely yield a higher LogP than ethyl analogs (e.g., : LogP ~3.5 estimated), favoring lipid membrane penetration.
Thermal Stability :
- Ether linkages (target) are less thermally stable than direct C-C bonds (), making the target more prone to degradation under high temperatures .
Synthetic Complexity: The target’s phenoxyacetyl group requires additional synthetic steps (e.g., Williamson ether synthesis) compared to ’s simpler acetyl coupling .
Biological Activity
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pentyl group, a bromophenoxy moiety, and an acetylamino group attached to a benzoate backbone. The presence of halogen atoms and functional groups in its structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds exhibiting structural similarities demonstrated cytotoxicity in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For example, one study reported that a related compound induced apoptosis through the activation of caspases, indicating a mechanism for its anticancer activity .
- Mechanism of Action : The anticancer mechanisms often involve inhibition of key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway. Compounds targeting EGFR have been shown to disrupt proliferation signals in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Similar compounds have been evaluated for their efficacy against various pathogens:
- Bacterial Inhibition : Studies on related benzoate derivatives reveal promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications can enhance potency against specific bacterial targets .
- Fungal Activity : Investigations into the antifungal properties suggest that certain derivatives can inhibit fungal growth, providing a potential avenue for therapeutic applications in treating fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Functional group substitutions | Modulates interaction with target enzymes |
These insights are critical for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds demonstrated that modifications to the phenoxy group significantly enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- In Silico Analysis : Computational docking studies have provided insights into the binding affinities of related compounds to EGFR, suggesting that specific structural features enhance their inhibitory effects on tyrosine kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
